molecular formula C9H12BrN B8752337 4-Bromo-2-ethyl benzylamine

4-Bromo-2-ethyl benzylamine

Cat. No.: B8752337
M. Wt: 214.10 g/mol
InChI Key: PGFZRULGWHWYJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-ethyl benzylamine is an organic compound with the chemical formula C10H14BrN. It is a white solid or liquid with a distinctive benzene fragrance. This compound is often used as a pharmaceutical intermediate and can be utilized to synthesize biologically active compounds . It is widely employed in the field of medicine, particularly in the preparation of synthetic drugs or antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-2-ethyl benzylamine can be achieved by the reaction of benzylamine with ethyl bromide under appropriate conditions . The specific preparation method involves the following steps:

    Reaction Setup: Benzylamine is reacted with ethyl bromide in the presence of a suitable solvent, such as ethanol or methanol.

    Reaction Conditions: The reaction is typically carried out at a temperature range of 50-70°C for several hours.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-ethyl benzylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the compound can yield amines or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzylamines.

    Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

4-Bromo-2-ethyl benzylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethyl benzylamine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biological processes. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

    4-Bromo-2-ethyl aniline: Similar structure but with an amine group directly attached to the benzene ring.

    4-Bromo-2-methyl benzylamine: Similar structure with a methyl group instead of an ethyl group.

    4-Bromo benzylamine: Lacks the ethyl group, making it less bulky.

Uniqueness: 4-Bromo-2-ethyl benzylamine is unique due to the presence of both the bromine atom and the ethyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals.

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

(4-bromo-2-ethylphenyl)methanamine

InChI

InChI=1S/C9H12BrN/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5H,2,6,11H2,1H3

InChI Key

PGFZRULGWHWYJT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(4-Bromo-2-ethyl-benzyl)-isoindole-1,3-dione (4 g, 11.7 mmol) and hydrazine (1.8 mL, 58.3 mmol) in chloroform:ethanol (1:1.5, 250 mL) were refluxed for 4 h. The mixture was cooled to room temperature and filtered through a pad of celite. The solution was diluted in water and partitioned. The organic layer was washed with water, saturated sodium bicarbonate, then saturated sodium chloride, dried (Na2SO4), filtered, and then concentrated in vacuo to a yellow oil (2.2 g, 88%). 1H NMR (300 MHz, CDCl3): δ ppm 1.23 (t, J=7.54 Hz, 3 H) 1.65 (s, 2 H) 2.66 (q, J=7.60 Hz, 2 H) 3.84 (s, 2 H) 7.19–7.23 (m, 1 H) 7.30–7.34 (m, 2 H).
Name
2-(4-Bromo-2-ethyl-benzyl)-isoindole-1,3-dione
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
chloroform ethanol
Quantity
250 mL
Type
solvent
Reaction Step One

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